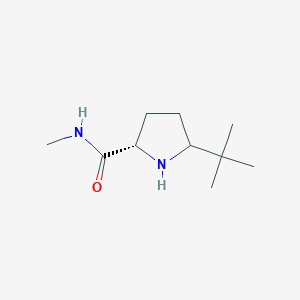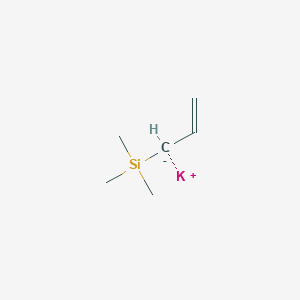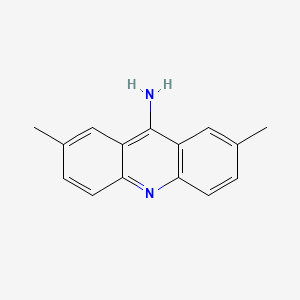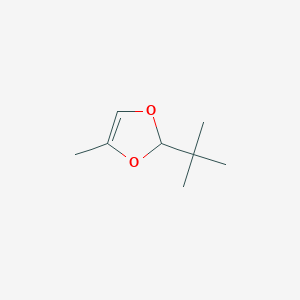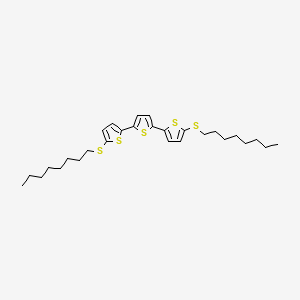
His-Ser-Arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
His-Ser-Arg is a tripeptide composed of the amino acids histidine, serine, and arginine. This sequence is significant in various biological processes and is often studied for its role in enzymatic reactions, particularly in the context of serine proteases. These enzymes are known for their ability to cleave peptide bonds in proteins, making them crucial in numerous physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of His-Ser-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process typically involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (arginine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of histidine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the potential for human error. Additionally, advancements in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
His-Ser-Arg can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as hydroxylamine.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptide with substituted serine residue.
Aplicaciones Científicas De Investigación
His-Ser-Arg has numerous applications in scientific research:
Chemistry: Studied for its role in catalytic mechanisms of serine proteases.
Biology: Used to investigate protein-protein interactions and enzyme kinetics.
Medicine: Explored for its potential in drug design and therapeutic interventions.
Industry: Utilized in the development of peptide-based hydrogels and other biomaterials
Mecanismo De Acción
The mechanism of action of His-Ser-Arg is primarily associated with its role in serine proteases. The serine residue acts as a nucleophile, attacking the peptide bond of the substrate. This reaction is facilitated by the histidine residue, which acts as a base, and the arginine residue, which stabilizes the transition state. This catalytic triad is essential for the enzyme’s activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Asp-His-Ser: Another catalytic triad found in serine proteases.
Glu-His-Ser: Found in acetylcholinesterase, a related enzyme.
Uniqueness
His-Ser-Arg is unique due to its specific sequence and the roles of its constituent amino acids in enzymatic catalysis. The presence of arginine, in particular, provides additional stabilization to the transition state, enhancing the enzyme’s efficiency .
Propiedades
Número CAS |
628339-58-2 |
|---|---|
Fórmula molecular |
C15H26N8O5 |
Peso molecular |
398.42 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H26N8O5/c16-9(4-8-5-19-7-21-8)12(25)23-11(6-24)13(26)22-10(14(27)28)2-1-3-20-15(17)18/h5,7,9-11,24H,1-4,6,16H2,(H,19,21)(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)/t9-,10-,11-/m0/s1 |
Clave InChI |
FHKZHRMERJUXRJ-DCAQKATOSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


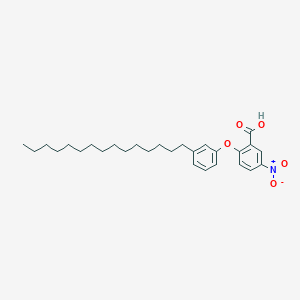
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
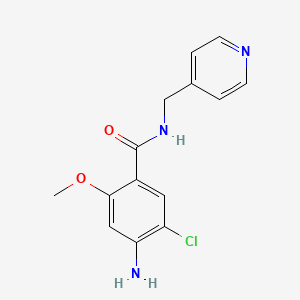
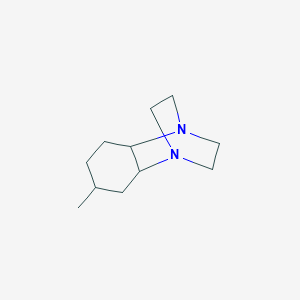

![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)

